molecular formula C11H6ClF3N2 B1439654 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine CAS No. 1214347-45-1

2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Cat. No. B1439654
M. Wt: 258.62 g/mol
InChI Key: SANNJCDTZVTSEJ-UHFFFAOYSA-N
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Description

“2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine” is a chemical compound. It likely belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine” were not found, related compounds such as pinacol boronic esters are synthesized using various protocols . Protodeboronation of these esters is a common method .

Scientific Research Applications

Structural Analysis and Interaction Studies

The molecular structure of 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine and its analogs have been extensively characterized, providing insights into its structural properties and interactions. The dihedral angle between the pyridine and benzene ring planes of a similar compound, fluazinam, was determined, contributing to the understanding of the molecule's spatial configuration and potential interaction with other compounds (Youngeun Jeon et al., 2013). Furthermore, detailed spectroscopic analyses, including FT-IR and NMR, were performed to comprehend the molecular structural parameters, vibrational frequencies, and electronic absorption spectra. These studies also investigated the compound's interaction with DNA and its antimicrobial activities, emphasizing its potential in various biological and medicinal applications (M. Evecen et al., 2017).

Synthesis and Applications in Pesticides

The compound and its derivatives have significant importance in the synthesis of pesticides. One study reviewed the normal processes of synthesizing 2,3-dichloro-5-trifluoromethyl pyridine, a closely related compound, and evaluated each process for its efficiency, demonstrating its widespread use in pesticide synthesis (Lu Xin-xin, 2006). Another research highlighted the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, showcasing the compound's relevance in agrochemicals (Zuo Hang-dong, 2010).

Chemical Modification and Functionalization

Considerable research has been conducted on the functionalization of 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine and its derivatives, exploring various chemical modifications to enhance its properties and applications. Studies detailed the principles of synthesis reactions, highlighting how the presence of certain groups on the pyridine ring affects the feasibility of side-chain chlorination and fluorination (Liu Guang-shen, 2014). The concept of regioexhaustive functionalization was also explored, converting related chloro(trifluoromethyl)pyridines into various carboxylic acids, demonstrating the versatility of the compound in synthetic chemistry (F. Cottet & M. Schlosser, 2004).

properties

IUPAC Name

2-chloro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNJCDTZVTSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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